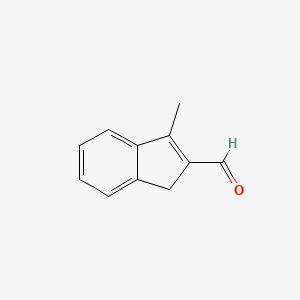

3-methyl-1H-indene-2-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-indene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-10(7-12)6-9-4-2-3-5-11(8)9/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIPLFHSLYDZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2=CC=CC=C12)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformation Pathways of 3 Methyl 1h Indene 2 Carbaldehyde

Nucleophilic Addition Reactions at the C2-Carbaldehyde Group

The aldehyde functional group at the C2 position of 3-methyl-1H-indene-2-carbaldehyde is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. This polarity facilitates the addition of a wide variety of nucleophiles.

Common nucleophilic addition reactions involving aldehydes include the formation of alcohols through reaction with organometallic reagents (like Grignard or organolithium reagents), the formation of cyanohydrins with cyanide ions, and the synthesis of imines and related derivatives through condensation with amines. nih.gov The reactivity of the aldehyde can be influenced by the electronic properties of the indene (B144670) ring system.

A plausible mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product. The reaction conditions, such as the choice of solvent and temperature, can significantly impact the reaction's outcome and efficiency.

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring

The fused benzene ring of the indene core is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.commsu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. masterorganicchemistry.com The mechanism typically proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu

The directing effect of the substituents on the indene ring plays a crucial role in determining the position of substitution. The alkyl group and the double bond of the five-membered ring generally act as activating groups, directing incoming electrophiles to the ortho and para positions of the benzene ring. However, the aldehyde group is a deactivating group, which can complicate the regioselectivity of the reaction. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

| Reaction Type | Typical Reagents | Electrophile (E⁺) |

| Halogenation | Cl₂ or Br₂ with a Lewis acid (e.g., FeCl₃, AlBr₃) | Cl⁺ or Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Cycloaddition Reactions of Indene-2-carbaldehyde Derivatives

The indene framework, particularly when appropriately activated, can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures.

Derivatives of this compound can be transformed into highly reactive intermediates for cascade reactions. For example, condensation with a secondary amine can generate a polyenamine. This activation strategy extends the conjugation of the system, enabling higher-order cycloaddition reactions. Similarly, deprotonation can lead to the formation of a pentaenolate species. These activated intermediates can then undergo a sequence of reactions, often in a one-pot fashion, to rapidly build molecular complexity.

The extended π-system of activated indene-2-carbaldehyde derivatives makes them suitable partners in higher-order cycloaddition reactions, such as [10+2] cycloadditions. In these reactions, a ten-π-electron system (the activated indene derivative) reacts with a two-π-electron system (a dienophile). Mechanistic studies, often supported by computational chemistry, are crucial for understanding the stereochemical and regiochemical outcomes of these complex transformations. These studies help to elucidate the nature of the transition states and the factors that govern the reaction pathway.

Selective Redox Transformations of the Aldehyde Functionality

The aldehyde group in this compound can undergo selective oxidation or reduction without affecting other parts of the molecule.

Selective Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using a variety of mild oxidizing agents. Reagents such as silver oxide (Tollens' reagent), potassium permanganate (B83412) under controlled conditions, or chromium-based oxidants can achieve this transformation. The choice of oxidant is critical to avoid unwanted side reactions on the indene ring or the methyl group.

Selective Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally a milder and more selective reagent, reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic ring. This selectivity is crucial for the targeted synthesis of 3-methyl-1H-inden-2-yl)methanol.

| Transformation | Product Functional Group | Typical Reagents |

| Oxidation | Carboxylic Acid | Ag₂O (Tollens' Reagent), KMnO₄, CrO₃ |

| Reduction | Primary Alcohol | NaBH₄, LiAlH₄ |

Advanced Catalytic Strategies for Stereoselective Transformations of Indene 2 Carbaldehydes

Asymmetric Organocatalysis in Carbon-Carbon Bond Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. mdpi.com In the context of indene-2-carbaldehydes, organocatalytic strategies have been successfully employed to construct new carbon-carbon bonds with a high degree of stereocontrol.

Chiral Tertiary Amine Catalysis for Stereocontrol

Chiral tertiary amines are a cornerstone of organocatalysis, capable of activating substrates in a stereodefined manner. In the case of reactions involving indene-2-carbaldehydes, these catalysts have proven effective in promoting highly enantio- and diastereoselective transformations. rsc.orgrsc.org For instance, dimeric cinchona alkaloid derivatives can act as potent nucleophilic catalysts. rsc.orgchemrxiv.org These catalysts facilitate reactions by forming key intermediates that guide the stereochemical outcome. The application of chiral tertiary amines is particularly notable in the allylic alkylation of indene-2-carbaldehydes with Morita-Baylis-Hillman (MBH) carbonates, where they enable the formation of synthetically valuable chiral building blocks. rsc.orgchemrxiv.org

Harnessing Pentaenolate Intermediates for Enantioselective Processes

A significant advancement in the organocatalytic transformation of indene-2-carbaldehydes is the generation and utilization of extended pentaenolate intermediates. rsc.orgrsc.org This approach represents a departure from the more traditional polyenamine activation. rsc.orgchemrxiv.org The formation of these highly extended pentaenolate species is achieved under basic conditions, a previously unexplored strategy for this class of compounds. rsc.orgchemrxiv.org This method has been successfully applied to the allylic alkylation of indene-2-carbaldehydes with MBH carbonates, demonstrating broad scope, high efficiency, and excellent stereoselectivity. chemrxiv.org The ability to generate and control the reactivity of these pentaenolate intermediates opens up new avenues for asymmetric synthesis. rsc.org

Allylic Alkylation with Morita-Baylis-Hillman Carbonates

The asymmetric allylic alkylation (AAA) of Morita-Baylis-Hillman (MBH) carbonates is a powerful method for constructing carbon-carbon bonds. nih.govresearchgate.net When applied to indene-2-carbaldehydes, this reaction, catalyzed by chiral tertiary amines, yields products with high levels of both enantioselectivity and diastereoselectivity. rsc.orgrsc.org The reaction proceeds through the formation of a pentaenolate intermediate from the indene-2-carbaldehyde, which then reacts with the MBH carbonate. rsc.orgchemrxiv.org

Research has shown that a variety of substituted MBH carbonates can be used, including those with electron-withdrawing groups on an aryl ring, leading to good yields and stereoselectivities. rsc.org For example, the reaction of 3-methyl-1H-indene-2-carbaldehyde with various MBH carbonates in the presence of a dimeric cinchona alkaloid derivative has been shown to produce the corresponding allylic alkylation products in good yields and with high stereocontrol. rsc.org

Table 1: Asymmetric Allylic Alkylation of this compound with MBH Carbonates rsc.org

| Entry | MBH Carbonate (R group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 85 | >20:1 | 96 |

| 2 | 4-Bromophenyl | 82 | >20:1 | 95 |

| 3 | 4-Nitrophenyl | 78 | 15:1 | 94 |

| 4 | 2-Naphthyl | 75 | >20:1 | 97 |

Reaction conditions: this compound, MBH carbonate, and a chiral tertiary amine catalyst in an organic solvent. The diastereomeric ratio was determined by ¹H NMR of the crude reaction mixture. Enantiomeric excess was determined by HPLC analysis.

This methodology provides access to a range of structurally diverse and synthetically useful chiral molecules. chemrxiv.org

Transition Metal-Mediated Asymmetric Catalysis for Indene (B144670) Derivatives

While organocatalysis offers a powerful approach, transition metal catalysis provides a complementary set of tools for the asymmetric synthesis of indene derivatives. mdpi.com These methods often involve the use of a chiral ligand coordinated to a metal center, which creates a chiral environment for the catalytic transformation. mdpi.com The metal can activate the substrates in unique ways, leading to different reactivity and selectivity compared to organocatalytic systems. researchgate.net

Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are widely used in asymmetric hydrogenation reactions, which could be applied to reduce the aldehyde functionality of indene-2-carbaldehydes or a double bond within a more complex derivative. researchgate.net The combination of a transition metal and a chiral organic ligand can be viewed as a form of cooperative catalysis, where the metal activates the chemical bonds and the ligand controls the stereochemical outcome. mdpi.com This approach has been instrumental in the synthesis of a vast array of chiral compounds and holds significant potential for the stereoselective functionalization of this compound and related structures.

Derivatization Strategies for Functionalization and Structural Diversification of 3 Methyl 1h Indene 2 Carbaldehyde

Formation of Imine and Oxime Derivatives for Synthetic Applications

The aldehyde functional group in 3-methyl-1H-indene-2-carbaldehyde is a prime site for derivatization through condensation reactions with nitrogen-based nucleophiles. These reactions lead to the formation of imines (Schiff bases) and oximes, which are valuable intermediates in organic synthesis.

The reaction of an aldehyde with a primary amine yields an imine, characterized by a carbon-nitrogen double bond. researchgate.net These reactions are typically straightforward and can be catalyzed by acids. The general structural feature of these compounds is RHC=N-R', where R and R' can be various alkyl or aryl groups. researchgate.net The synthesis of imines from this compound would involve its reaction with a substituted primary amine, such as an aniline, in a suitable solvent like ethanol. researchgate.net

Similarly, the reaction with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. This conversion can be efficiently achieved using various catalytic systems to accommodate different substrates and to avoid lengthy reaction times. researchgate.net For instance, methods using hydroxylamine hydrochloride with catalysts like copper sulfate (B86663) and potassium carbonate in methanol (B129727) have proven effective for the oximation of aldehydes under mild conditions. researchgate.netmdpi.com

A significant aspect of oxime formation is the potential for stereoisomerism, resulting in syn (Z) and anti (E) isomers. mdpi.com The synthesis and separation of these isomers can be a key objective, as they may exhibit different biological activities or reactivity in subsequent transformations. Studies on related structures, such as indole-3-carbaldehyde, have demonstrated that both syn and anti isomers of N-substituted oxime derivatives can be synthesized and characterized. mdpi.com The thermal elimination reactions of certain nitrones can also be a route to producing oximes, often proceeding through a concerted mechanism involving a five-membered cyclic transition state. rsc.org

The table below illustrates potential imine and oxime derivatives synthesized from this compound.

Table 1: Examples of Imine and Oxime Derivatives

| Reactant | Product Class | Product Name |

|---|---|---|

| Aniline | Imine | N-((3-methyl-1H-inden-2-yl)methylene)aniline |

| 4-Methoxyaniline | Imine | N-((3-methyl-1H-inden-2-yl)methylene)-4-methoxyaniline |

| Hydroxylamine | Oxime | This compound oxime |

Nucleophilic Condensation Reactions of the Aldehyde Group

The aldehyde group of this compound is susceptible to nucleophilic attack, enabling a variety of condensation reactions that extend the carbon framework. The Knoevenagel condensation is a prominent example, involving the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a weak base. nih.gov

Active methylene compounds, such as malononitrile, diethyl malonate, or Meldrum's acid, possess two electron-withdrawing groups attached to a methylene carbon, making the methylene protons acidic. nih.gov In the presence of a base like piperidine (B6355638) or a Lewis acid system like TiCl₄/Et₃N, these compounds are deprotonated to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields a new carbon-carbon double bond.

Applying this to this compound, a Knoevenagel condensation would lead to the formation of a 2-(3-methyl-1H-inden-2-yl)methylene derivative. These products are highly conjugated systems and can serve as precursors for further cyclization or polymerization reactions. The choice of reaction conditions and the specific active methylene compound can influence the product selectivity and yield. nih.gov For example, reactions of similar aldehydes with malonates have been shown to yield indene (B144670) derivatives under specific conditions, highlighting the synthetic utility of this transformation. nih.gov

Below is a table showing potential products from the Knoevenagel condensation of this compound with various active methylene compounds.

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Reagent/Catalyst | Product Name |

|---|---|---|

| Malononitrile | Piperidine/AcOH | 2-((3-methyl-1H-inden-2-yl)methylene)malononitrile |

| Diethyl malonate | TiCl₄/Pyridine | Diethyl 2-((3-methyl-1H-inden-2-yl)methylene)malonate |

Functionalization of the Indene Ring through Selective Substitutions

Beyond modifications at the aldehyde group, the indene ring itself offers opportunities for functionalization through substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the aromatic portion of the indene nucleus. In this compound, the benzene (B151609) ring is substituted with an alkyl group (at C3, part of the five-membered ring) and is fused to the cyclopentadiene (B3395910) ring bearing the methyl and carbaldehyde groups.

Various catalytic systems have been developed to synthesize functionalized indenes, which can provide insight into potential substitution patterns. For instance, rhodium-catalyzed reactions of boronic acids and iron-catalyzed reactions of N-benzylic sulfonamides with alkynes have been used to create substituted indene derivatives with high regioselectivity. organic-chemistry.org While these are synthetic methods rather than direct substitutions on a pre-formed indene, they underscore the possibility of introducing a wide range of functional groups onto the indene core structure.

Furthermore, the methylene group at the C1 position is both allylic and benzylic, making it a potential site for radical substitution (e.g., bromination with N-bromosuccinimide) or oxidation to a carbonyl group (indanone), which would create another point for derivatization.

Table 3: Potential Ring Functionalization Reactions

| Reaction Type | Reagent | Potential Product Position(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Substitution on the benzene ring (e.g., C4, C7) |

| Bromination | Br₂/FeBr₃ | Substitution on the benzene ring (e.g., C4, C7) |

| Radical Bromination | N-Bromosuccinimide (NBS) | Substitution at C1 |

Role of 3 Methyl 1h Indene 2 Carbaldehyde As a Key Synthetic Intermediate

Utility as a Precursor in Diverse Heterocyclic Ring Systems

The α,β-unsaturated aldehyde functionality in 3-methyl-1H-indene-2-carbaldehyde is a key feature that enables its use as a precursor for a variety of heterocyclic ring systems. wikipedia.org This reactive moiety can participate in a range of cyclization and condensation reactions with appropriate binucleophiles. The conjugated system, encompassing the carbonyl group and the carbon-carbon double bond, presents two electrophilic centers: the carbonyl carbon and the β-carbon. pressbooks.pub This dual reactivity allows for either 1,2-addition at the carbonyl group or 1,4-conjugate addition at the β-carbon, leading to the formation of different heterocyclic cores depending on the nature of the reacting partner and the reaction conditions. pressbooks.pub

For instance, reaction with amidines or guanidines can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds. Similarly, condensation with hydrazines can yield pyrazole-fused indenes, while reaction with hydroxylamine (B1172632) can produce isoxazole (B147169) derivatives. The presence of the indene (B144670) ring fused to these newly formed heterocyclic systems can impart unique photophysical or biological properties to the final molecules. The field of organic synthesis has seen significant advancements in the use of α,β-unsaturated aldehydes for constructing five-membered heterocycles containing one heteroatom. researchgate.net

Table 1: Potential Heterocyclic Syntheses from this compound

| Reactant | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Amidines/Guanidines | Indeno[1,2-d]pyrimidines | Condensation/Cyclization |

| Hydrazines | Indeno[1,2-c]pyrazoles | Condensation/Cyclization |

| Hydroxylamine | Indeno[1,2-c]isoxazoles | Condensation/Cyclization |

| Thiourea | Indeno[1,2-d]pyrimidine-2-thiones | Condensation/Cyclization |

Contribution to the Synthesis of Functional Organic Materials

The indene framework of this compound makes it a suitable building block for the synthesis of functional organic materials. tandfonline.com Indene and its derivatives are known to undergo polymerization to form coumarone-indene resins, which have applications as binders, coatings, and adhesives. taylorfrancis.com The presence of the methyl and aldehyde groups on the indene ring of this compound can be exploited to tailor the properties of the resulting polymers.

The aldehyde group, in particular, serves as a versatile handle for post-polymerization modification. For instance, it can be converted to other functional groups, such as alcohols, carboxylic acids, or imines, allowing for the introduction of specific functionalities along the polymer chain. This can be used to control properties like solubility, thermal stability, and cross-linking capabilities. Furthermore, the indene unit can be incorporated into the backbone of conjugated polymers, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize these polymers through the aldehyde group provides a pathway to fine-tune their electronic and optical properties. The synthesis of diene-based polymers with incorporated functional groups is an area of active research. doi.orgnih.gov

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Potential Application | Key Feature from Intermediate |

|---|---|---|

| Functionalized Coumarone-Indene Resins | Coatings, Adhesives | Polymerizable indene core, modifiable aldehyde |

| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | Extended π-system of the indene ring |

| Cross-linked Polymers | Thermosets, Gels | Reactive aldehyde for cross-linking |

Application as a Scaffold for Ligand Development and Catalysis

Substituted indene derivatives have emerged as important scaffolds in the design of ligands for transition metal-catalyzed reactions. tandfonline.comrsc.org The indenyl ligand, the deprotonated form of indene, is known to exhibit what is termed the "indenyl effect," where metal complexes of indenyl ligands often show enhanced reactivity compared to their cyclopentadienyl (B1206354) analogues. rsc.org This makes the indene core an attractive platform for developing new and more efficient catalysts.

This compound can serve as a starting point for the synthesis of a variety of indenyl-based ligands. The aldehyde group provides a convenient site for introducing other coordinating atoms, such as nitrogen, phosphorus, or sulfur, through straightforward chemical transformations. rsc.org For example, condensation of the aldehyde with primary amines can generate imine-functionalized indenes (Schiff bases), which can act as bidentate N,C-ligands. Reduction of the aldehyde to an alcohol, followed by conversion to a phosphine, can lead to the formation of P,C-ligands. The development of such multidentate ligands is crucial for achieving high levels of control over the stereoselectivity and reactivity of catalytic processes. researchgate.net Gold(I) complexes supported by donor-functionalized indene ligands have shown catalytic activity in reactions such as the hydrosilylation of aldehydes. acs.org

Table 3: Potential Ligand Applications of this compound

| Ligand Type | Potential Catalytic Application | Synthetic Modification of Aldehyde |

|---|---|---|

| Indenyl-Imine Ligands (N,C-donor) | Olefin Polymerization, Cross-Coupling | Condensation with primary amines |

| Indenyl-Phosphine Ligands (P,C-donor) | Asymmetric Hydrogenation, Cross-Coupling | Reduction to alcohol, then phosphination |

| Indenyl-Amine Ligands (N,C-donor) | Transfer Hydrogenation | Reductive amination |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-methyl-1H-indene-2-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the ¹H NMR spectrum showed a characteristic singlet for the methyl protons at δ 2.29 ppm. mdpi.com The aromatic protons displayed complex multiplets in the region of δ 7.26-7.98 ppm. mdpi.com For this compound, one would expect to observe distinct signals for the aldehydic proton, the vinyl proton, the methyl group, and the aromatic protons of the indene (B144670) ring system. The chemical shifts and coupling patterns of these protons would provide definitive evidence for the proposed structure.

The ¹³C NMR spectrum is equally informative. For instance, in the aforementioned indenopyrazole derivative, the methyl carbon appears at δ 12.2 ppm, while the carbons of the aromatic and pyrazole (B372694) rings, as well as the carbonyl carbon, resonate at lower fields. mdpi.com For this compound, the carbonyl carbon of the aldehyde group would be expected to have a characteristic chemical shift in the range of 190-200 ppm. The methyl carbon and the various sp²-hybridized carbons of the indene core would also exhibit predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aldehydic proton (-CHO) | 9.8 - 10.2 |

| Vinyl proton | 7.0 - 7.5 |

| Aromatic protons | 7.1 - 7.6 |

| Methylene (B1212753) protons (-CH2-) | ~3.4 |

| Methyl protons (-CH3) | 2.2 - 2.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 189.0 - 192.0 |

| Aromatic/Vinyl carbons | 120.0 - 150.0 |

| Methylene carbon (-CH2-) | ~35.0 |

| Methyl carbon (-CH3) | 12.0 - 15.0 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound with high accuracy. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula. For example, the related compound 3-methyl-1H-indole-2-carboxaldehyde has a molecular weight of 145.18 g/mol and an empirical formula of C₁₀H₉NO. sigmaaldrich.com

Electron Ionization (EI) mass spectrometry can be used to study the fragmentation pathways of this compound. The fragmentation pattern provides valuable structural information. For the related compound 3-methyl-1H-indene, the mass spectrum shows a prominent molecular ion peak at m/z 130, with other significant peaks at m/z 115 and 129. nih.gov The fragmentation of this compound would likely involve the loss of the formyl group (CHO) or a hydrogen atom, leading to characteristic fragment ions that can be used to confirm the structure.

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The key vibrational modes for this compound would include the C=O stretching of the aldehyde, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

In a similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a strong absorption band corresponding to the C=O stretch was observed at 1708 cm⁻¹. mdpi.com For this compound, the C=O stretching vibration of the aldehyde is expected to appear in the region of 1680-1715 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. The presence and positions of these characteristic absorption bands provide strong evidence for the functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1715 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Reaction Monitoring

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC, particularly in the reverse-phase mode, is well-suited for the analysis of moderately polar compounds like this compound. A method for a similar compound, 3-methylindene-2-carboxylic acid, utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such a method would allow for the separation of the target compound from impurities and starting materials, with detection typically carried out using a UV detector.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile and thermally stable compounds. A GC-MS analysis of 3-methyl-1H-indene would reveal a distinct peak at a specific retention time, and the associated mass spectrum would confirm its identity. nih.gov GC-MS is also a powerful tool for identifying and quantifying byproducts in a reaction mixture, thereby aiding in the optimization of reaction conditions. For instance, GC-MS has been used to analyze the complex mixture of bioactive compounds in plant extracts. uin-alauddin.ac.id

Q & A

Basic Research Question

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation .

- Light Sensitivity : Amber glassware or foil wrapping mitigates photodegradation.

- Waste Disposal : Neutralize aldehydes with bisulfite solution before disposal via certified hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。